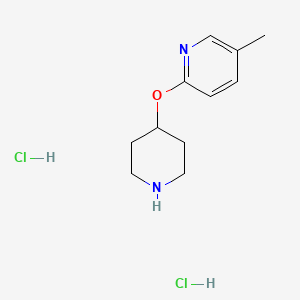

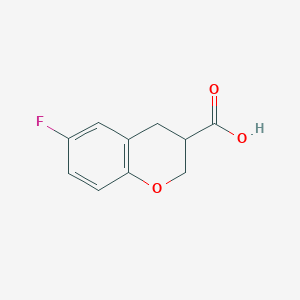

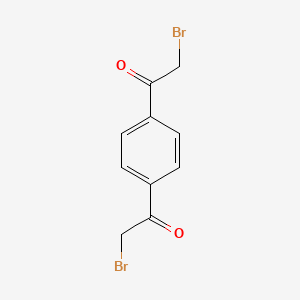

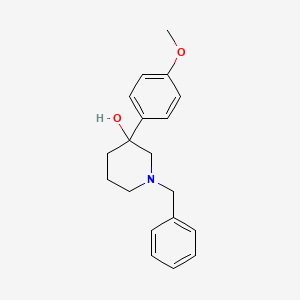

![molecular formula C12H10N4 B3059200 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline CAS No. 95377-69-8](/img/structure/B3059200.png)

4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline

Overview

Description

The compound “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” belongs to the class of imidazopyridines, which are known to play a crucial role in numerous disease conditions . The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance .

Synthesis Analysis

The synthesis of imidazopyridines, including “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline”, often involves a series of condensation, oxidation, acid amide coupling, and reductive amination reactions .Molecular Structure Analysis

The imidazopyridines, including “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline”, comprise an imidazole ring fused with a pyridine moiety . They consist of various isomeric forms like imidazo[4,5-b]pyridines, imidazo[4,5-c]pyridines, imidazo[1,5-a]pyridines, and imidazo[1,2-a]pyridines .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” include a series of condensation, oxidation, acid amine coupling, and reductive amination reactions .Scientific Research Applications

Synthesis of Heterocyclic Compounds

4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline and its derivatives are prominently used in the synthesis of various heterocyclic compounds. Sunkari et al. (2017) demonstrated an efficient approach using iodine-mediated transimination for synthesizing 6-phenylpyrido[2′,1′:2,3]imidazo[4,5-c]quinolone heterocycles from benzylamines and 2-(imidazo[1,2-a]pyridin-2-yl)aniline (Sunkari et al., 2017).

Molecular Structure Analysis

Research by Lorenc et al. (2008) utilized density functional theory (DFT) to determine the molecular structure and vibrational energy levels of 1H-imidazo[4,5-b]pyridine and its derivatives. Their study provides insights into the molecular configurations and potential energy distributions of these compounds (Lorenc et al., 2008).

Crystal Structure Characterization

The study of the crystal structure of imidazo[4,5-b]pyridine derivatives by Hjouji et al. (2016) reveals the conformation and bonding patterns within these molecules, highlighting their structural diversity and potential for various applications in chemistry and materials science (Hjouji et al., 2016).

Catalytic and Inhibition Properties

Saddik et al. (2012) explored the catalytic activities of imidazolo[1,2-a]pyridine derivatives, demonstrating their effectiveness as catalysts in the oxidation of catechol. This study underscores the potential utility of these compounds in chemical synthesis and industrial processes (Saddik et al., 2012).

Synthesis of Stable N-heterocyclic Carbenes

Alcarazo et al. (2005) have shown that the imidazo[1,5-a]pyridine skeleton serves as a versatile platform for generating new types of stable N-heterocyclic carbenes. These findings open new avenues in organic synthesis and materials science, offering a broad range of applications (Alcarazo et al., 2005).

Future Directions

The compound “4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline” has shown promise in the management of neuropathic pain, acting as a potent inhibitor of the bromodomain and extra-terminal (BET) proteins for reducing neuroinflammation and excitability . This suggests potential future directions for the development of this compound as a therapeutic agent .

properties

IUPAC Name |

4-(1H-imidazo[4,5-b]pyridin-2-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4/c13-9-5-3-8(4-6-9)11-15-10-2-1-7-14-12(10)16-11/h1-7H,13H2,(H,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQZRUPQLXOGNTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(N2)C3=CC=C(C=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60538718 | |

| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |

CAS RN |

95377-69-8 | |

| Record name | 4-(1H-Imidazo[4,5-b]pyridin-2-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60538718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.